molecular formula C22H17IN4S2 B12779739 1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- CAS No. 180793-94-6

1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)-

Cat. No.: B12779739
CAS No.: 180793-94-6
M. Wt: 528.4 g/mol
InChI Key: NMCYQWYMASWXRJ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the phenothiazine and iodophenyl groups. Common reagents used in these reactions include thiosemicarbazide, iodine, and various organic solvents. Reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenothiazine moiety is known for its ability to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: The parent compound with a simpler structure.

    Phenothiazine: A related compound with known biological activities.

    Iodophenyl derivatives: Compounds with similar iodine-containing aromatic rings.

Uniqueness

1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- is unique due to the combination of the thiadiazole ring, phenothiazine moiety, and iodophenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

180793-94-6

Molecular Formula

C22H17IN4S2

Molecular Weight

528.4 g/mol

IUPAC Name

N-(4-iodophenyl)-5-(2-phenothiazin-10-ylethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C22H17IN4S2/c23-15-9-11-16(12-10-15)24-22-26-25-21(29-22)13-14-27-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)27/h1-12H,13-14H2,(H,24,26)

InChI Key

NMCYQWYMASWXRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC4=NN=C(S4)NC5=CC=C(C=C5)I

Origin of Product

United States

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